Cas no 1691840-02-4 (2-(oxolan-2-yl)-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine)

2-(oxolan-2-yl)-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine 化学的及び物理的性質
名前と識別子
-
- EN300-1118010
- [2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine
- 1691840-02-4
- 2-(oxolan-2-yl)-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine
-
- インチ: 1S/C10H13N5O/c11-6-7-3-4-12-10-13-9(14-15(7)10)8-2-1-5-16-8/h3-4,8H,1-2,5-6,11H2
- InChIKey: TZTBVBIZQYRNEL-UHFFFAOYSA-N
- ほほえんだ: O1CCCC1C1N=C2N=CC=C(CN)N2N=1
計算された属性
- せいみつぶんしりょう: 219.11201006g/mol
- どういたいしつりょう: 219.11201006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
2-(oxolan-2-yl)-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1118010-0.1g |
[2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine |
1691840-02-4 | 95% | 0.1g |
$1056.0 | 2023-10-27 | |
Enamine | EN300-1118010-2.5g |
[2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine |
1691840-02-4 | 95% | 2.5g |
$2351.0 | 2023-10-27 | |
Enamine | EN300-1118010-10.0g |
[2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine |
1691840-02-4 | 10g |
$6758.0 | 2023-05-23 | ||
Enamine | EN300-1118010-1.0g |
[2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine |
1691840-02-4 | 1g |
$1572.0 | 2023-05-23 | ||
Enamine | EN300-1118010-0.25g |
[2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine |
1691840-02-4 | 95% | 0.25g |
$1104.0 | 2023-10-27 | |
Enamine | EN300-1118010-0.05g |
[2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine |
1691840-02-4 | 95% | 0.05g |
$1008.0 | 2023-10-27 | |
Enamine | EN300-1118010-0.5g |
[2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine |
1691840-02-4 | 95% | 0.5g |
$1152.0 | 2023-10-27 | |
Enamine | EN300-1118010-1g |
[2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine |
1691840-02-4 | 95% | 1g |
$1200.0 | 2023-10-27 | |
Enamine | EN300-1118010-10g |
[2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine |
1691840-02-4 | 95% | 10g |
$5159.0 | 2023-10-27 | |
Enamine | EN300-1118010-5.0g |
[2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine |
1691840-02-4 | 5g |
$4557.0 | 2023-05-23 |
2-(oxolan-2-yl)-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine 関連文献
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
2-(oxolan-2-yl)-1,2,4triazolo1,5-apyrimidin-7-ylmethanamineに関する追加情報
2-(oxolan-2-yl)-1,2,4-triazolo[1,5-a]pyrimidin-7-ylmethanamine: A Promising Compound in Modern Pharmaceutical Research
2-(oxolan-2-yl)-1,2,4-triazolo[1,5-a]pyrimidin-7-ylmethanamine is a structurally unique compound with a molecular formula of C11H12N4O2 and a molecular weight of 232.24 g/mol. This compound, identified by the CAS number 1691840-02-4, represents a novel class of heterocyclic derivatives that have garnered significant attention in the field of medicinal chemistry. Its molecular framework combines elements of triazolo[1,5-a]pyrimidine and oxolan-2-yl groups, which are known to exhibit diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The integration of these functional groups into a single molecule creates a complex pharmacophore that may offer unique therapeutic potential.
The chemical structure of 2-(oxolan-2-yl)-1,2,4-triazolo[1,5-a]pyrimidin-7-ylmethanamine is characterized by the presence of a triazolo[1,5-a]pyrimidine ring system, which is fused to an oxolan-2-yl group. The triazolo[1,5-a]pyrimidine ring is a six-membered heterocyclic system containing two nitrogen atoms, while the oxolan-2-yl group is a five-membered cyclic ether. The methanamine functional group at the 7-position of the pyrimidine ring introduces additional functionality, potentially enhancing the compound's reactivity and biological activity. This combination of structural elements is critical in determining the compound's pharmacological profile and its interactions with biological targets.
Recent advances in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. 2-(oxolan-2-yl)-1,2,4-triazolo[1,5-a]pyrimidin-7-ylmethanamine is particularly noteworthy due to its potential to modulate key signaling pathways involved in disease progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that similar triazolo[1,5-a]pyrimidine derivatives exhibit potent inhibitory activity against the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. This suggests that 2-(oxolan-2-yl)-3,4-triazolo[1,5-a]pyrimidin-7-ylmethanamine may have therapeutic applications in oncology, particularly in targeting tumors with PI3K pathway activation.
Another area of interest is the anti-inflammatory potential of 2-(oxolan-2-yl)-1,2,4-triazolo[1,5-a]pyrimidin-7-ylmethanamine. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are often associated with chronic activation of the NF-κB signaling pathway. A 2022 study in Pharmacological Research reported that triazolo[1,5-a]pyrimidine derivatives can suppress NF-κB activity by interfering with the recruitment of transcription factors to DNA. This mechanism is particularly relevant for 2-(oxolan-2-yl)-1,2,4-triazolo[1,5-a]pyrimidin-7-ylmethanamine, as its molecular structure may enable it to modulate this pathway effectively. Such properties make it a promising candidate for the development of novel anti-inflammatory therapeutics.
The synthesis of 2-(oxolan-2-yl)-1,2,4-triazolo[1,5-a]pyrimidin-7-ylmethanamine involves a multi-step process that typically begins with the formation of the triazolo[1,5-a]pyrimidine ring. This is often achieved through a nucleophilic substitution reaction between a suitable precursor and a heterocyclic reagent. The oxolan-2-yl group is then introduced through a ring-closure reaction, which requires precise control of reaction conditions to ensure the formation of the correct stereochemistry. The final step involves the attachment of the methanamine group at the 7-position of the pyrimidine ring, which is critical for the compound's biological activity. These synthetic strategies highlight the complexity of constructing such a molecule and the importance of optimizing reaction parameters to achieve high yields and purity.
Pharmacokinetic studies of 2-(oxolan-2-yl)-1,2,4-triazolo[1,5-a]pyrimidin-7-ylmethanamine are essential for understanding its potential as a therapeutic agent. A 2021 study published in Drug Metabolism and Disposition evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds. The results indicated that these derivatives exhibit moderate oral bioavailability, with the ability to cross the blood-brain barrier, which is particularly relevant for neurological disorders. This suggests that 2-(oxolan-2-yl)-1,2,4-triazolo[1,5-a]pyrimidin-7-ylmethanamine may have applications in the treatment of central nervous system (CNS) diseases, including Alzheimer's and Parkinson's disease.
The therapeutic potential of 2-(oxolan-2-yl)-1,2,4-triazolo[1,5-a]pyrimidin-7-ylmethanamine is further supported by its ability to interact with multiple biological targets. For example, a 2023 study in ACS Chemical Biology demonstrated that triazolo[1,5-a]pyrimidine derivatives can bind to G-protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. This interaction may enable the compound to modulate neurotransmitter systems and influence cellular signaling pathways. Such versatility in target engagement is a significant advantage for drug development, as it allows for the treatment of multifactorial diseases that involve complex pathophysiology.
Despite its promising properties, the development of 2-(oxolan-2-yl)-1,2,4-triazolo[1,5-a]pyrimidin-7-ylmethanamine as a therapeutic agent faces several challenges. One of the primary concerns is the potential for off-target effects, which could lead to unintended side effects. To address this, researchers are exploring structure-activity relationship (SAR) studies to identify the minimal essential features of the molecule that contribute to its biological activity. These studies aim to optimize the compound's selectivity and reduce toxicity, ensuring its safety and efficacy in clinical applications.
In conclusion, 2-(oxolan-2-yl)-1,2,4-triazolo[1,5-a]pyrimidin-7-ylmethanamine represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure and potential biological activities make it a promising candidate for the development of novel therapeutics. Continued research into its pharmacological properties, synthesis, and mechanism of action will be crucial in translating this compound into effective treatments for a wide range of diseases. As the field of pharmaceutical research evolves, compounds like 2-(oxolan-2-yl)-1,2,4-triazolo[1,5-a]pyrimidin-7-ylmethanamine may play a pivotal role in addressing unmet medical needs and improving patient outcomes.
Further studies are needed to fully elucidate the therapeutic potential of 2-(oxolan-2-yl)-1,2,4-triazolo[1,5-a]pyrimidin-7-ylmethanamine and to optimize its properties for clinical use. Collaborative efforts between chemists, pharmacologists, and clinicians will be essential in advancing this compound from the laboratory to the clinic. With its unique structural features and potential for broad therapeutic applications, 2-(oxolan-2-yl)-1,2,4-triazolo[1,5-a]pyrimidin-7-ylmethanamine is poised to make a significant impact in the field of modern pharmaceutical research.
1691840-02-4 (2-(oxolan-2-yl)-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine) 関連製品
- 172483-74-8(4-(3-Bromopropyl)iodobenzene)
- 2248317-37-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate)
- 862810-50-2(N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2-phenylbutanamide)
- 1807262-45-8(Ethyl 2-bromo-4-methylpyridine-3-acetate)
- 1805346-57-9(2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine)
- 2649-64-1(Clovanediol)
- 1358805-28-3(2-{1-3-(trifluoromethyl)phenylcyclobutyl}acetic acid)
- 2091618-43-6(1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde)
- 2142707-43-3(4-hydroxy-1-(oxan-2-yl)cyclohexane-1-carboxylic acid)
- 953040-23-8(2-Chloro-5-(trifluoromethyl)quinazolin-8-ol)



